molecular formula C10H16O B1456883 3-Cyclohexylcyclobutan-1-one CAS No. 1029080-67-8

3-Cyclohexylcyclobutan-1-one

Cat. No. B1456883
M. Wt: 152.23 g/mol
InChI Key: WUERMKPNWWDQOY-UHFFFAOYSA-N
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Description

3-Cyclohexylcyclobutan-1-one is a chemical compound with the molecular formula C10H16O and a molecular weight of 152.23 . It is also known as Cyclobutanone, 3-cyclohexyl .


Molecular Structure Analysis

The molecular structure of 3-Cyclohexylcyclobutan-1-one is characterized by a cyclobutane ring attached to a cyclohexyl group . The cyclobutane ring is a four-membered carbon ring, which introduces strain into the molecule, affecting its reactivity and properties .

Scientific Research Applications

Photocycloaddition Reactions

Cyclohexenone derivatives, similar in structure to 3-Cyclohexylcyclobutan-1-one, undergo selective photocycloaddition reactions. For instance, 5,5-Dimethyl-3-(3-methylbut-3-en-1-ynyl)cyclohex-2-en-1-one undergoes photodimerization and reacts with dienes to afford complex cycloadducts. These reactions are essential for constructing intricate molecular architectures, highlighting the utility of cyclohexenones in synthetic chemistry (Inhülsen, Kopf, & Margaretha, 2008).

Novel Synthetic Routes

Cyclobutane derivatives serve as key intermediates in synthesizing biologically active compounds. For example, 3-aminocyclobut-2-en-1-ones, prepared through facile condensation, have been identified as potent antagonists of VLA-4, a protein involved in immune responses (Brand, de Candole, & Brown, 2003).

Molecular Agonists

Certain cyclobutane derivatives act as nonpeptidic agonists for biological receptors. A study discovered a novel class of glucagon-like peptide-1 (GLP-1) receptor agonists, showcasing the therapeutic potential of these compounds in treating metabolic disorders (Liu et al., 2012).

Green Chemistry Applications

Cyclobutane derivatives are also pivotal in green chemistry. An environmentally friendly method for synthesizing isoxazolones demonstrates the application of cyclobutane compounds in facilitating reactions under aqueous conditions, aligning with the principles of sustainability and efficiency (Kiyani & Heidari, 2021).

Catalysis and Cycloaddition Reactions

Cyclobutanones, structurally related to 3-Cyclohexylcyclobutan-1-one, participate in [4 + 2] cycloaddition reactions catalyzed by tin(IV) chloride, leading to the synthesis of cyclohexanone derivatives. This showcases the utility of cyclobutanones in constructing complex cyclic structures (Matsuo, Sasaki, Hoshikawa, & Ishibashi, 2009).

Future Directions

The future directions in the study and application of 3-Cyclohexylcyclobutan-1-one and similar compounds could involve the development of more efficient synthesis methods, exploration of their reactivity and properties, and potential applications in various fields .

properties

IUPAC Name

3-cyclohexylcyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c11-10-6-9(7-10)8-4-2-1-3-5-8/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUERMKPNWWDQOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclohexylcyclobutan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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